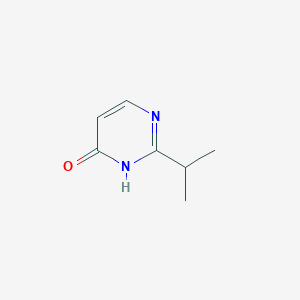

2-(Propan-2-yl)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMDOVUGJNEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Transformations of 2 Propan 2 Yl Pyrimidin 4 Ol

Classical and Contemporary Synthetic Routes to Pyrimidine (B1678525) Cores

The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies typically involve the cyclization of a three-carbon component with a compound containing an amidine moiety. For the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol, the key precursor providing the 2-substituent is isobutyramidine.

Cycloaddition Reactions in Pyrimidine Synthesis

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems, including the pyrimidine ring. A prominent method is the inverse-electron-demand Diels-Alder (IEDDA) reaction. mdpi.com In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. organic-chemistry.org The reaction cascade involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small, stable molecule like nitrogen gas, resulting in the formation of the pyrimidine ring. mdpi.com

For instance, trifluoroacetic acid (TFA) can catalyze the IEDDA reactions of electron-deficient 1,3,5-triazines with aldehydes or ketones to yield highly functionalized pyrimidines. organic-chemistry.orgmdpi.com The process unfolds through a sequence of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and water elimination. mdpi.com The presence of an electron-withdrawing group on the dienophile, such as a cyano group, is often essential for the reaction to proceed effectively. mdpi.com

Reactions of Carbonyl Compounds with Amidines for Pyrimidine Formation

The reaction between carbonyl compounds and amidines is a fundamental and versatile strategy for pyrimidine synthesis. organic-chemistry.org A notable modern advancement is the iron-catalyzed, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This method allows for the modular synthesis of various pyrimidine derivatives with broad functional group tolerance. organic-chemistry.org The reaction is believed to proceed through a sequence involving TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org To synthesize a pyrimidine with a 2-isopropyl group, isobutyramidine hydrochloride would be the chosen amidine component.

A summary of substrates used in this iron-catalyzed reaction is presented below.

| Carbonyl Compound | Amidine | Product Type |

| Ketones | Amidines | Substituted Pyrimidines |

| Aldehydes | Amidines | Substituted Pyrimidines |

| Esters | Amidines | Substituted Pyrimidines |

One-Pot Multicomponent Reactions for Pyrimidine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures like pyrimidines in a single step, minimizing waste and improving operational simplicity. rsc.org The Biginelli reaction is a classical example, typically involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. rsc.org

Modern variations of MCRs provide access to a wide array of pyrimidine derivatives. For example, a four-component one-pot reaction of ethyl acetoacetate (B1235776), hydrazine, methyl phenylglyoxylate, and malononitrile (B47326) can be catalyzed by indium(III) chloride under ultrasound irradiation to produce highly substituted pyranopyrazoles, demonstrating the utility of MCRs in heterocyclic synthesis. aablocks.com Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized via a one-pot Biginelli-type reaction of aryl aldehydes, barbituric acid, and urea/thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water. rsc.org These strategies highlight the potential for creating diverse pyrimidine-based structures through convergent synthesis. organic-chemistry.orgrsc.org

Synthesis from N-Vinyl Amides and β-Formyl Enamides

Recent synthetic advancements have introduced methods utilizing N-vinyl amides and β-formyl enamides as precursors for the pyrimidine ring.

The synthesis from N-vinyl amides offers a single-step conversion to pyrimidine derivatives. scispace.comrsc.org This process involves the activation of the amide with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride. rsc.orgnih.gov A nitrile is then added to this reactive intermediate, which undergoes annulation to afford the final pyrimidine product. nih.gov This direct condensation has been successfully applied to a wide range of amides and nitriles. nih.gov

Alternatively, β-formyl enamides can serve as effective starting materials. scispace.com A novel and efficient synthesis involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which acts as an ammonia (B1221849) source. organic-chemistry.org This reaction is significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and providing pyrimidine products in high yields. organic-chemistry.org The proposed mechanism suggests that microwave heating facilitates the release of ammonia from urea, which forms an imine intermediate with the β-formyl enamide, followed by a Lewis-acid-catalyzed cyclization. organic-chemistry.org

Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

A general and high-yielding method has been developed for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgresearchgate.net This procedure is significant as it provides a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The key reaction involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. scispace.comrsc.orgorganic-chemistry.org

The sodium salt precursor is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate. organic-chemistry.org This reagent is stable and reacts readily with amidinium salts, such as isobutyramidine hydrochloride (which would be used to install the 2-isopropyl group), in DMF at 100°C to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester. organic-chemistry.orgresearchgate.net The reaction is applicable to a wide range of amidines, affording products in moderate to excellent yields. organic-chemistry.org

Table of Reaction Yields for 2-Substituted Pyrimidine-5-Carboxylic Esters organic-chemistry.org

| R Group of Amidinium Salt | Product | Yield (%) |

| H | 2-H-pyrimidine-5-carboxylic ester | 82 |

| Methyl | 2-Methylpyrimidine-5-carboxylic ester | 90 |

| Ethyl | 2-Ethylpyrimidine-5-carboxylic ester | 89 |

| Propyl | 2-Propylpyrimidine-5-carboxylic ester | 88 |

| Phenyl | 2-Phenylpyrimidine-5-carboxylic ester | 86 |

| 4-Tolyl | 2-(4-Tolyl)pyrimidine-5-carboxylic ester | 87 |

| 4-Anisyl | 2-(4-Anisyl)pyrimidine-5-carboxylic ester | 85 |

General Condensation Reactions for Pyrimidine Nucleus Formation

The most traditional and widely used method for constructing the pyrimidine nucleus is the Pinner synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and an amidine. scispace.com To form this compound, the required reactants would be isobutyramidine and a β-ketoester, such as ethyl acetoacetate.

The general mechanism proceeds via a nucleophilic attack by the amidine nitrogen onto one of the carbonyl carbons of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base like sodium ethoxide in an anhydrous alcohol solvent, often under reflux conditions. scispace.com This cyclocondensation is a robust and fundamental strategy for accessing a vast range of substituted 4-pyrimidinols. towson.edu

Targeted Synthetic Approaches for this compound and Analogous Isopropyl-Substituted Pyrimidines

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the cyclization of a three-carbon component with a compound containing an amidine structure. scispace.com

Methods for Introducing the Propan-2-yl (Isopropyl) Moiety

The introduction of the isopropyl group at the 2-position of the pyrimidine ring is a key step in the synthesis of the target molecule. A common method involves the condensation of a β-dicarbonyl compound with isobutyramidine. For instance, the reaction of ethyl acetoacetate with isobutyramidine hydrochloride in the presence of a base like sodium ethoxide can yield 2-isopropyl-6-methylpyrimidin-4-ol. scispace.comgoogle.com

Another approach utilizes multicomponent reactions. A sustainable method for creating diversely substituted pyrimidines involves an iridium-catalyzed reaction of alcohols and amidines. sci-hub.se This can be adapted to introduce the isopropyl group. For example, a three-component reaction between a secondary alcohol, a primary alcohol, and an amidine can lead to the formation of selectively alkylated pyrimidines. sci-hub.se

Furthermore, organometallic reagents can be employed. The use of organolithium reagents allows for the introduction of hydrophobic side chains onto the pyrimidine ring. researchgate.net While not a direct synthesis of the title compound, this methodology highlights a strategy for incorporating alkyl groups.

A patent describes a process for preparing 2-isopropyl-4-methyl-6-hydroxypyrimidine by reacting isobutyramidine hydrochloride with methyl acetoacetate. google.com This reaction is carried out in a multi-stage reactor to control temperature and pH, thereby optimizing the yield. google.com

Table 1: Selected Synthetic Routes for Isopropyl-Substituted Pyrimidines

| Starting Materials | Reagents & Conditions | Product | Key Feature |

| Isobutyramidine hydrochloride, Methyl acetoacetate | NaOH, Methanol, Multi-stage reactor, 40-45°C | 2-Isopropyl-4-methyl-6-hydroxypyrimidine | Controlled reaction conditions for commercial yields. google.com |

| Secondary alcohol, Primary alcohol, Amidine | Iridium catalyst, t-BuOK, tert-amyl alcohol, Reflux | Selectively alkylated pyrimidine | Sustainable, multi-component synthesis. sci-hub.se |

| 4-Hydroxy-6-chloropyrimidine, Isopropylamine | Triethylamine, DMF, 60°C | 6-Isopropylpyrimidin-4-ol | Late-stage functionalization via nucleophilic substitution. |

Regioselective Hydroxylation and Tautomeric Considerations in Pyrimidinol Synthesis

The placement of the hydroxyl group at the 4-position is crucial. In many syntheses, this is achieved by using a precursor that already contains the hydroxyl or a group that can be converted to it. For instance, the condensation of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, provides a route to pyrimidinones. scispace.com

The hydroxylation of a pre-formed pyrimidine ring is another strategy. However, direct C-H hydroxylation can be challenging due to the electronic properties of the pyrimidine ring. acs.org Alternative methods, such as photochemical valence isomerization of pyrimidine N-oxides, have been developed for the regioselective hydroxylation of related azine systems. acs.org

An important aspect of pyrimidin-4-ols is their existence in tautomeric equilibrium with pyrimidin-4(1H)-ones and pyrimidin-4(3H)-ones. researchgate.netchemicalbook.com The position of this equilibrium is influenced by substituents and the solvent. researchgate.netresearchgate.net For 4-hydroxypyrimidine (B43898), the pyrimidin-4-one tautomer is generally more stable in the gas phase. researchgate.net This tautomerism affects the compound's reactivity and physical properties. chemicalbook.com The keto form is often favored, which can influence subsequent reactions at the hydroxyl group. researchgate.net

Derivatization Strategies and Post-Synthetic Modifications of this compound Derivatives

Once the this compound core is synthesized, it can undergo various modifications to create a library of derivatives.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring itself can be further functionalized. Electrophilic substitution on the pyrimidine ring typically occurs at the 5-position, which is less electron-deficient than the 2, 4, and 6 positions. wikipedia.org Halogenation, such as bromination, can be achieved at this position.

Metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also viable for introducing new substituents. This is often performed at a halogenated position, for example, a chloro or bromo group at the 5- or 6-position can be coupled with aryl boronic acids. nih.gov

The pyrimidine ring can also be reduced. Catalytic hydrogenation using catalysts like Pd/C or Raney Ni can convert the pyrimidine ring to a tetrahydropyrimidine (B8763341) derivative, altering its planarity and biological activity.

Modifications at the Hydroxyl Group (e.g., O-alkylation, O-arylation)

The hydroxyl group at the 4-position is a key site for derivatization. O-alkylation is a common transformation, often achieved through Williamson ether synthesis. scirp.org However, a mixture of N- and O-alkylated products can be formed. nih.govgrafiati.com The choice of alkylating agent, base, and solvent can influence the chemoselectivity of this reaction. nih.govgrafiati.com For example, using specific alkylating agents like 4-(iodomethyl)pyrimidines can lead to selective O-alkylation. nih.govnih.gov

Environmentally friendly methods for O-alkylation have also been developed, utilizing aqueous micellar media and assistance from ultrasound or microwaves. scirp.org

Table 2: O-Alkylation of Pyrimidinol Derivatives

| Pyrimidinol Substrate | Alkylating Agent | Conditions | Product(s) | Reference |

| 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃, MeCN, reflux | O-alkylated pyrimidine (sole product) | nih.govnih.gov |

| 2-Ethylsulfanyl-5-methoxy-4(3H)-pyrimidinone | Ethyl bromoethanoate | K₂CO₃, Acetonitrile, boiling | Mixture of O-, N3-, and N1-alkylated derivatives | grafiati.com |

| 2-Ethylsulfanyl-5-methoxy-4(3H)-pyrimidinone | Ethyl 2-bromopropanoate | K₂CO₃, Acetonitrile, boiling | O-alkylated isomer only | grafiati.com |

Transformations Involving the Propan-2-yl Side Chain

While less commonly reported for this specific molecule, transformations of the isopropyl side chain are theoretically possible. Oxidation could potentially convert the isopropyl group to a hydroxyl or carbonyl functionality, though this would likely require harsh conditions that could also affect the pyrimidine ring.

In the synthesis of related complex molecules, modifications to alkyl side chains on pyrimidine rings are sometimes performed. For instance, in the synthesis of rosuvastatin, a key intermediate contains a 4-(4-fluorophenyl)-6-isopropylpyrimidine moiety, where the isopropyl group is integral to the final structure. vulcanchem.com Transformations of side chains are often part of a larger synthetic strategy towards a specific target. nih.gov

Reactivity, Structural Analysis, and Tautomerism of 2 Propan 2 Yl Pyrimidin 4 Ol

Tautomeric Equilibrium and Isomeric Forms of 2-(Propan-2-yl)pyrimidin-4-ol

One of the most significant chemical characteristics of this compound is its existence as a mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, primarily through the relocation of a proton. For this compound, a prototropic tautomerism exists between the aromatic alcohol form (the "-ol" form) and the non-aromatic keto form (the "-one" form). The predominant keto tautomer is systematically named 2-isopropyl-6-methyl-4(1H)-pyrimidinone or 2-isopropyl-6-methyl-4-pyrimidone. nih.govchemicalbook.com This equilibrium is crucial as the two forms exhibit different physical and chemical properties, including aromaticity, hydrogen bonding capability, and reactivity. mdpi.comresearchgate.net

Experimental Characterization of Tautomers

Experimental studies have provided definitive evidence for the tautomeric nature of this compound, particularly highlighting the stability of the keto form in the solid state.

X-ray Crystallography : Single-crystal X-ray diffraction analysis of a crystallized sample of the compound revealed that it exists exclusively as the keto tautomer, 2-isopropyl-6-methyl-pyrimidin-4(3H)-one, in the solid phase. nih.govresearchgate.net The study indicated that the enol-form, 2-isopropyl-6-methylpyrimidin-4-ol, undergoes an enol-to-keto tautomerization during the crystallization process. nih.govresearchgate.net The crystal structure is characterized by a nearly planar pyrimidin-4(3H)-one group. Furthermore, in the crystalline lattice, molecules are linked into centrosymmetric dimers through pairs of intermolecular N-H···O hydrogen bonds, forming stable R²₂(8) ring motifs. nih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing tautomeric equilibria in solution. nih.gov While specific equilibrium constants for this compound in various solvents are not detailed in the available literature, studies on analogous systems like isocytosine (B10225) show that the equilibrium is highly dependent on the solvent environment. mdpi.comresearchgate.net Generally, polar solvents can influence the position of the equilibrium by differential solvation of the tautomers. mdpi.comresearchgate.net

UV Spectrophotometry : This technique has also been employed for the analysis and quantification of 2-isopropyl-6-methyl-4-pyrimidinol, particularly after purification steps like sublimation. nih.gov

Table 1: Experimental Data on Tautomer Characterization

| Technique | Finding | Reference |

| X-ray Crystallography | The solid-state structure is the keto tautomer, 2-isopropyl-6-methyl-pyrimidin-4(3H)-one. | nih.gov, researchgate.net |

| X-ray Crystallography | Molecules form centrosymmetric dimers via N-H···O hydrogen bonds in the crystal. | nih.gov |

| General Spectroscopy | NMR and UV spectroscopy are standard methods for characterizing tautomeric equilibria in solution. | mdpi.com, nih.gov, nih.gov |

Computational Investigations of Tautomeric Preferences

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the intrinsic stability of tautomers and the factors governing their equilibrium. mdpi.comnih.gov

Solvent Effects : Theoretical models can also incorporate solvent effects, showing that polar solvents tend to favor the more polar keto tautomer. mdpi.com DFT calculations combined with NMR titration data have been used to unravel complex equilibria in related ureidopyrimidine systems, demonstrating that tautomeric states can be controlled and trapped, which is of interest for developing molecular switches. mdpi.com

Table 2: Computational Approaches for Tautomer Analysis

| Method | Application | Reference |

| DFT Calculations | Prediction of relative energies and intrinsic stability of tautomers. | mdpi.com |

| NICS, QTAIM, NBO | Analysis of aromaticity, hydrogen bonds, and electronic delocalization to explain tautomeric preference. | nih.gov |

| Combined DFT and NMR | Investigation of complex equilibria in solution and the effect of intermolecular interactions. | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring in this compound is dictated by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution (EAS) : EAS reactions, such as nitration or halogenation, are generally difficult to achieve on the pyrimidine ring. wikipedia.orgsavemyexams.com The two ring nitrogens strongly deactivate the ring towards attack by electrophiles. While the electron-donating isopropyl group at C2 and the hydroxyl group at C4 increase the electron density to some extent, it is often insufficient to overcome the deactivation by the ring nitrogens. Any potential electrophilic attack would be directed to the most electron-rich position, which is C5. The bulky isopropyl group also provides steric hindrance, further reducing reactivity at adjacent positions.

Nucleophilic Aromatic Substitution (SNAr) : The electron-poor pyrimidine ring is activated towards SNAr. A common strategy to facilitate these reactions involves converting the 4-hydroxyl group into a better leaving group. For instance, treatment of 2-isopropyl-4-methyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-2-isopropyl-6-methyl-pyrimidine. prepchem.com This chloro derivative is an excellent substrate for SNAr, allowing the chlorine atom to be displaced by a wide range of nucleophiles, such as amines and alkoxides, to create functionalized pyrimidine derivatives. prepchem.comrsc.orgrsc.org The presence of the isopropyl group can enhance the regioselectivity of these nucleophilic reactions.

Table 3: Reactivity of the Pyrimidine Ring

| Reaction Type | Reactivity Profile | Key Intermediates/Reagents | Reference |

| Electrophilic Substitution | Generally disfavored due to the electron-deficient ring. | Harsh conditions required (e.g., strong acids). | wikipedia.org, savemyexams.com |

| Nucleophilic Substitution | Favored, especially at position 4 after conversion of the -OH group. | POCl₃ to form 4-chloro derivative. | prepchem.com |

| SNAr | The 4-chloro derivative readily reacts with various nucleophiles. | Amines, alkoxides, etc. | rsc.org, rsc.org |

Reactions of the Hydroxyl Group: Etherification and Esterification

The 4-hydroxyl group of this compound is a key functional handle for derivatization, primarily through etherification and esterification. However, the tautomeric equilibrium complicates these reactions, as acylation or alkylation can potentially occur at the N1 or N3 positions of the more stable keto tautomer. chemicalforums.com

Esterification : The formation of an ester (O-acylation) can be achieved by reacting the compound with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base. organic-chemistry.org The base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. However, in the pyridone tautomer, the ring nitrogen is also nucleophilic and can compete for the acylating agent, leading to N-acylation products. chemicalforums.com The choice of reaction conditions is critical to control the regioselectivity of the acylation.

Etherification : Similarly, etherification (O-alkylation) can be performed to introduce an alkyl or aryl group. Standard methods include the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an anion, followed by a reaction with an alkyl halide. sioc-journal.cn The Mitsunobu reaction provides an alternative under milder conditions for forming ethers from alcohols. researchgate.net As with esterification, competitive N-alkylation on the pyrimidone tautomer is a significant consideration.

Table 4: Functionalization of the Hydroxyl Group

| Reaction | Reagents | Potential Complication | Reference |

| Esterification | Acid chlorides, acid anhydrides, base. | Competitive N-acylation on the keto tautomer. | organic-chemistry.org, chemicalforums.com |

| Etherification | Alkyl halides with base (Williamson), or DEAD/PPh₃ (Mitsunobu). | Competitive N-alkylation on the keto tautomer. | researchgate.net, sioc-journal.cn |

Oxidation and Reduction Processes Involving the Pyrimidine Core or Substituents

The pyrimidine core and its substituents can undergo various oxidation and reduction reactions, leading to different classes of compounds.

Oxidation : The photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has been reported in the literature, indicating its susceptibility to oxidative degradation under specific conditions. chemicalbook.comguidechem.com The electron-donating isopropyl group may increase the electron density on the ring, potentially favoring oxidation. Furthermore, oxidation of the heterocyclic nitrogen atoms to form N-oxides is a common reaction for pyridine (B92270) and pyrimidine derivatives. wikipedia.org This transformation alters the electronic properties of the ring, often facilitating subsequent substitution reactions at the C2 and C4 positions. wikipedia.org Metabolic oxidation of related aminopyridine structures has also been a subject of study, showing that oxidation can occur on the heterocyclic ring itself. nih.gov

Reduction : The pyrimidine ring can be reduced, for example, through catalytic hydrogenation. This process would saturate the aromatic ring, yielding tetrahydropyrimidine (B8763341) derivatives. While specific reduction pathways for this compound are not extensively documented, general methods for pyrimidine reduction are known. These reduced forms have different conformational and electronic properties compared to the parent aromatic compound.

Table 5: Oxidation and Reduction Reactions

| Process | Description | Potential Products | Reference |

| Oxidation | Photocatalytic oxidation has been reported. N-oxidation of ring nitrogens is also possible. | Oxidative degradation products, Pyrimidine N-oxides. | guidechem.com, wikipedia.org, chemicalbook.com |

| Reduction | The pyrimidine ring can be hydrogenated to form a saturated ring system. | Tetrahydropyrimidine derivatives. |

Biological and Pharmacological Investigations of 2 Propan 2 Yl Pyrimidin 4 Ol and Its Derivatives

Medicinal Chemistry and Drug Discovery Perspectives of Pyrimidine-Based Compounds

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. researchtrend.netmdpi.com This six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is a crucial component of nucleic acids (cytosine, thymine (B56734), and uracil), vitamins like thiamine (B1217682) and riboflavin, and various synthetic compounds with therapeutic applications. gsconlinepress.comjacsdirectory.com The inherent biological significance and versatile chemical nature of the pyrimidine nucleus make it a "privileged scaffold" in the design and development of novel therapeutic agents. mdpi.comnih.gov

The synthetic accessibility of pyrimidine derivatives allows for the creation of diverse chemical libraries, facilitating the exploration of a wide range of biological targets. researchtrend.net Medicinal chemists can readily modify the pyrimidine core at various positions to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates.

The structural similarity of pyrimidine derivatives to endogenous molecules allows them to interact with various biological macromolecules, including enzymes and receptors. nih.gov This mimicry is a key strategy in drug design, leading to the development of compounds that can modulate biological pathways with high specificity and potency. mdpi.com For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a prominent feature in many kinase inhibitors designed to treat cancer. rsc.org The continuous exploration of pyrimidine chemistry is driven by the need for new drugs to address unmet medical needs, including the challenge of drug resistance. nih.govtandfonline.com

The broad therapeutic potential of pyrimidine-based compounds is evident in the number of approved drugs containing this scaffold. These include anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), antibacterials (e.g., trimethoprim), and antihypertensives (e.g., minoxidil). jacsdirectory.com The ongoing research in this field continues to uncover new pharmacological activities and therapeutic applications for this versatile class of compounds. tandfonline.comnih.gov

Broad Spectrum of Investigated Biological Activities of Pyrimidine-Containing Compounds

Pyrimidine derivatives have been the subject of extensive research due to their wide array of pharmacological activities. jddtonline.inforesearchgate.net The versatility of the pyrimidine ring system allows for the synthesis of a vast number of derivatives, many of which have shown promising results in preclinical studies across various therapeutic areas. tandfonline.com

Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. gsconlinepress.com One of the key molecular mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response. For example, certain pyrimidine analogs have demonstrated the ability to inhibit p38α MAP kinase, another important target in inflammatory pathways. gsconlinepress.com The anti-inflammatory effect of some pyrazolo-pyrimidine derivatives was found to be enhanced by the presence of substituted phenyl groups at the amide linkage. gsconlinepress.com Furthermore, compounds incorporating a coumarin (B35378) moiety fused with a pyrimidine ring have also exhibited distinct anti-inflammatory capabilities. gsconlinepress.com

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. nih.gov The rise of multidrug-resistant pathogens has intensified the search for novel antimicrobial compounds, and pyrimidine derivatives have emerged as a promising class. nih.gov

Antibacterial: Researchers have synthesized novel sulfanilamide-pyrimidine compounds that have shown potent activity against various bacterial strains, with efficacy comparable or superior to existing drugs like norfloxacin. gsconlinepress.com The presence of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antiviral: The pyrimidine core is present in several established antiviral drugs, including those used to treat HIV (e.g., Zidovudine). jacsdirectory.comnih.gov Ongoing research continues to explore new pyrimidine derivatives with antiviral potential. For instance, piperidinyl-substituted tandfonline.comjddtonline.infoingentaconnect.comtriazolo[1,5-a] pyrimidines have shown moderate anti-HIV activity with low cytotoxicity. gsconlinepress.com

Antifungal: Pyrimidine derivatives have also demonstrated significant antifungal properties. Certain synthesized compounds have exhibited superior antifungal activity when compared to the standard drug fluconazole. researchgate.net

The development of anticancer drugs is a major focus of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area. gsconlinepress.com Their structural similarity to endogenous substrates allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells. gsconlinepress.com

Numerous pyrimidine-based compounds have been investigated for their cytotoxic effects against various human tumor cell lines, including breast cancer (MCF-7), non-small cell lung cancer (A549), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116). gsconlinepress.comnih.gov For instance, a series of pyrimidine-5-carbonitrile compounds were developed as ATP-mimicking EGFR tyrosine kinase inhibitors, with some showing more potent antiproliferative activity than the established inhibitor erlotinib. gsconlinepress.com

Furthermore, novel aminopyrimidine molecules have demonstrated the ability to inhibit cell growth in glioblastoma, triple-negative breast cancer, and oral squamous cell carcinomas. gsconlinepress.com The substitution at different positions of the pyrimidine ring has been shown to influence anticancer efficacy. For example, a 4-chlorophenyl substitution on the pyrimidine nucleus was found to enhance its anti-cancer effectiveness against the DU-145 prostate cancer cell line. gsconlinepress.com

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |

| Pyrimidine-5-carbonitriles | EGFR tyrosine kinase inhibition | HCT-116, HepG-2, MCF-7, A549 | gsconlinepress.com |

| Aminopyrimidines | Cell growth inhibition | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma | gsconlinepress.com |

| 4-Chlorophenyl substituted pyrimidines | Not specified | DU-145 (prostate cancer) | gsconlinepress.com |

| Pyrimidine-pyrazine-oxazoles | Antiproliferative | MCF-7, RPE-1 | nih.gov |

Research has also explored the potential of pyrimidine derivatives in the management of diabetes. jddtonline.info While the specific mechanisms are still under investigation, some pyrimidine-containing compounds have demonstrated antidiabetic properties, suggesting their potential role in metabolic regulation. jddtonline.info

The investigation into the therapeutic applications of pyrimidine derivatives extends to their potential anti-fibrotic effects. While this is a less explored area compared to their antimicrobial and anticancer activities, some studies suggest that certain pyrimidine analogs may possess the ability to inhibit collagen, a key process in fibrosis. jacsdirectory.com

Other Pharmacological Activities (e.g., Analgesic, Anticonvulsant, Antioxidant)

The pyrimidine scaffold, a core component of 2-(Propan-2-yl)pyrimidin-4-ol, is a versatile structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. researchgate.net Beyond their more commonly studied applications, pyrimidine derivatives have shown significant potential as analgesic, anticonvulsant, and antioxidant agents. nih.govnih.gov

Analgesic Activity

Several studies have highlighted the pain-relieving properties of pyrimidine derivatives. For instance, a series of novel pyrimidine derivatives of coumarin were synthesized and evaluated for their in vivo analgesic activity using the acetic acid-induced writhing method. scispace.com Another study on 2,4,6-trisubstituted pyrimidines, prepared from the reaction of chalcones with guanidine (B92328) hydrochloride, also demonstrated notable analgesic effects. nih.gov Specifically, compounds 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine were identified as having potent analgesic activity. nih.gov

Anticonvulsant Activity

The search for new therapeutics for neurological disorders has led to the investigation of pyrimidine derivatives for their anticonvulsant properties. A series of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides were synthesized and screened for their anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. medipol.edu.tr The lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was found to reduce the number and severity of seizures and prevent lethality. medipol.edu.tr Another study focused on novel pyrimidine derivatives synthesized through the Biginelli reaction, which were then tested against maximal electroshock induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) models. benthamdirect.com The compound N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide emerged as a promising anticonvulsant with no associated neurotoxicity. benthamdirect.com Furthermore, a series of 7-substituted- ijpsonline.commdpi.commdpi.comtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated, with 7-(4-chlorophenoxy)- ijpsonline.commdpi.commdpi.comtriazolo[4,3-f]pyrimidine showing significant anticonvulsant activity in the MES test. nih.gov

Antioxidant Activity

Pyrimidine derivatives have been extensively studied for their antioxidant potential, which is their ability to neutralize harmful free radicals in the body. ijpsonline.com A series of novel pyrimidine acrylamides were synthesized and evaluated for their antioxidant activities, with some compounds showing high efficacy in inhibiting lipid peroxidation. mdpi.com Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives found that while they did not interact significantly with the DPPH radical, they were potent inhibitors of lipid peroxidation. mdpi.com The antioxidant properties of pyrimidine derivatives are often attributed to their ability to donate an electron to free radicals, thereby stabilizing them. ijpsonline.com

Table 1: Analgesic and Anticonvulsant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine derivatives of coumarin | Acetic acid-induced writhing | Significant analgesic activity | scispace.com |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | In vivo analgesic screening | Potent analgesic activity | nih.gov |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine | In vivo analgesic screening | Potent analgesic activity | nih.gov |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures | Reduced seizure number and severity, prevented lethality | medipol.edu.tr |

| N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | MES and scPTZ models | Active anticonvulsant with no neurotoxicity | benthamdirect.com |

| 7-(4-chlorophenoxy)- ijpsonline.commdpi.commdpi.comtriazolo[4,3-f]pyrimidine | MES test | ED₅₀ of 34.7 mg/kg | nih.gov |

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Antioxidant Assay | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine acrylamides | Lipid peroxidation inhibition | High activity (71-82% inhibition for potent compounds) | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Lipid peroxidation inhibition | High inhibitory activity (33-99%) | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Scaffolds

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.

For analgesic and anti-inflammatory activities , the substitution pattern on the pyrimidine core plays a critical role. In a study of 2,4,6-trisubstituted pyrimidines, it was observed that the presence of electron-withdrawing groups on the phenyl ring at the 6-position, such as in 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine, resulted in the most potent anti-inflammatory and analgesic activities. nih.gov This suggests that the electronic properties of the substituents are a key determinant of activity.

In the context of anticonvulsant activity , SAR studies of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides revealed that the nature of the substituent on the N-phenyl ring of the acetamide (B32628) moiety is important. The presence of a methyl group at the meta-position, as seen in the lead compound 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was found to be beneficial for the anticonvulsant effect. medipol.edu.tr Another study on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives suggested that the presence of an exocyclic sulfur atom in the pyrimidine molecule could have a positive effect on anticonvulsant activity. pensoft.net

Regarding antioxidant activity , the SAR of pyrimidine derivatives indicates that lipophilicity and molecular volume can influence their efficacy. For pyrido[2,3-d]pyrimidine derivatives, it was found that lipophilicity appears to favor the inhibition of lipid peroxidation. mdpi.com However, in the same study, molecular volume seemed to be a more critical factor affecting the inhibitory activity of these derivatives against lipoxygenase. mdpi.com For pyrimidine acrylamides, the substitution on the acrylic acid part of the molecule was shown to be important, with a dimethylamino-substituted phenyl ring leading to the highest activity in inhibiting lipid peroxidation. mdpi.com

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which pyrimidine derivatives exert their pharmacological effects is essential for their development as therapeutic agents.

The analgesic and anti-inflammatory activities of many pyrimidine derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. rsc.org These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. rsc.org By inhibiting COX enzymes, these compounds reduce the levels of prostaglandins, thereby alleviating pain and inflammation. rsc.org Some pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable characteristic as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The anticonvulsant mechanism of action for pyrimidine derivatives is thought to involve multiple targets within the central nervous system. Molecular docking studies on (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides have shown that the lead compound has an affinity for GABA-A receptors, GABA transaminase (GABA-AT), Carbonic Anhydrase II, and NMDA receptors. medipol.edu.tr The interaction with GABAergic systems is a common mechanism for many anticonvulsant drugs, as GABA is the primary inhibitory neurotransmitter in the brain. By enhancing GABAergic transmission, these compounds can reduce neuronal excitability and suppress seizures.

The antioxidant mechanism of pyrimidine derivatives is primarily based on their ability to scavenge free radicals. ijpsonline.com They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like lipids, proteins, and DNA. ijpsonline.com The inhibition of lipid peroxidation is a key aspect of their antioxidant activity, as it prevents the chain reaction of oxidative damage to cell membranes. mdpi.com Some pyrimidine derivatives also exert their antioxidant effects by inhibiting enzymes involved in the production of ROS, such as lipoxygenase (LOX). mdpi.com

Computational Chemistry and Theoretical Studies of 2 Propan 2 Yl Pyrimidin 4 Ol

Quantum Chemical Investigations of 2-(Propan-2-yl)pyrimidin-4-ol and its Derivatives

Quantum chemical investigations provide profound insights into the molecular structure, stability, and reactivity of chemical compounds. For pyrimidine (B1678525) derivatives, these methods are instrumental in elucidating electronic properties and predicting spectroscopic behavior.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry used to model the geometric and electronic properties of molecules. acs.orgacs.org For pyrimidine derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), have been successfully employed to optimize molecular geometries and determine stable conformations. mdpi.comnih.gov These calculations provide accurate predictions of geometrical parameters, such as bond lengths and angles, which often show a high correlation with experimental data obtained from X-ray crystallography. mdpi.com

Frequency calculations are typically performed following geometry optimization to confirm that the resulting structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com Such computational studies are foundational for understanding the structural basis of a molecule's chemical behavior and its interactions with biological targets. ijcce.ac.irsamipubco.com

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Ring Core Based on DFT Studies of Analogs

This table presents typical values for a pyrimidine scaffold, as specific data for this compound is not available. The data is illustrative of results obtained from DFT/B3LYP calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-C2 | ~1.34 Å |

| C2-N3 | ~1.33 Å | |

| N3-C4 | ~1.39 Å | |

| C4-C5 | ~1.38 Å | |

| C5-C6 | ~1.40 Å | |

| C6-N1 | ~1.35 Å | |

| Bond Angle | C6-N1-C2 | ~115.5° |

| N1-C2-N3 | ~128.0° | |

| C2-N3-C4 | ~115.8° | |

| N3-C4-C5 | ~122.5° | |

| C4-C5-C6 | ~117.0° | |

| C5-C6-N1 | ~121.2° |

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to Frontier Molecular Orbital Theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wjarr.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.comresearchgate.netyoutube.com In studies of pyrimidine derivatives, the distribution and energy of these orbitals are analyzed to predict sites of electrophilic and nucleophilic attack and to understand their potential as electron donors or acceptors in chemical reactions. wjarr.comwuxibiology.com For instance, pyrimidine derivatives with high HOMO energy values are considered better electron donors, while those with low LUMO energy values are better electron acceptors. wjarr.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Analogs

Values are hypothetical and represent typical findings from DFT calculations on related heterocyclic compounds.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Pyrimidine Derivative A | -5.51 | -1.89 | 3.62 | High Reactivity |

| Pyrimidine Derivative B | -5.46 | -1.58 | 3.88 | Moderate Reactivity |

| Reference Compound | -6.03 | -0.98 | 5.05 | High Stability |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. mdpi.com The MESP map displays regions of negative electrostatic potential (shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.govias.ac.in

For heterocyclic compounds like pyrimidine derivatives, MESP analysis helps identify the locations of lone pair electrons on nitrogen atoms, which are characterized by points of most negative potential (Vmin). rsc.org This information is crucial for predicting non-covalent interactions such as hydrogen bonding and lone pair-π interactions, which are fundamental to molecular recognition and ligand-protein binding. mdpi.comnih.gov The MESP topology provides a robust framework for understanding how a molecule like this compound would interact with other molecules or biological receptors. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, typically performed using DFT methods, serves two main purposes. First, it is used to verify that an optimized molecular structure is a true local minimum on the potential energy surface. mdpi.com Second, the calculated vibrational frequencies and their corresponding modes can be correlated with experimental data from infrared (IR) and Raman spectroscopy. This correlation aids in the assignment of spectral bands to specific molecular vibrations, such as C=N stretching, N-H bending, or ring deformation modes. While there may be discrepancies between calculated and experimental frequencies, scaling factors are often applied to improve the agreement. mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique widely used in drug design to predict how a small molecule (ligand), such as a pyrimidine derivative, binds to the active site of a target protein. samipubco.comwjarr.com This method evaluates various possible binding poses and scores them based on their binding affinity, helping to identify the most favorable interaction mode. nih.gov

Studies involving pyrimidine derivatives have shown their potential to bind to a wide range of biological targets, including protein kinases, dihydrofolate reductase, and cyclooxygenases. samipubco.comresearchgate.netresearchgate.net The ligand-protein interaction profiling reveals the specific amino acid residues involved in the binding and the nature of the interactions, which commonly include:

Hydrogen Bonds: Often formed between the nitrogen atoms or hydroxyl group of the pyrimidine ring and polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: Involving the nonpolar regions of the ligand, such as the isopropyl group, and hydrophobic pockets within the protein.

Pi-Alkyl and Pi-Pi Stacking: Interactions involving the aromatic pyrimidine ring and corresponding residues like valine, isoleucine, or phenylalanine. nih.gov

These detailed interaction profiles are essential for understanding the structural basis of a compound's biological activity and for guiding the rational design of more potent and selective analogs. nih.gov

In Silico Screening, Virtual Library Design, and Predictive Modeling for this compound Analogs

In silico screening and predictive modeling are powerful strategies in modern drug discovery that allow for the rapid evaluation of large numbers of compounds without the need for immediate synthesis and testing. cas.org For a core scaffold like this compound, these methods can be used to design and assess a virtual library of analogs with diverse substitutions.

The process typically involves several stages:

Virtual Library Design: A large collection of virtual compounds is generated by systematically modifying the core structure of this compound. This can involve adding or changing functional groups at various positions on the pyrimidine ring. nih.gov

High-Throughput Virtual Screening: The designed library is screened against a specific biological target using techniques like molecular docking to predict the binding affinity of each analog. researchgate.net

Predictive Modeling: Based on the screening results and other calculated molecular descriptors, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are developed. eurekaselect.com These models establish a mathematical relationship between the chemical structure of the compounds and their predicted biological activity. malvernpanalytical.com This allows for the prediction of activity for novel compounds that have not yet been synthesized, guiding medicinal chemists to prioritize the most promising candidates for synthesis and further evaluation. nih.gov

These computational approaches significantly accelerate the drug discovery process by focusing resources on compounds with the highest probability of success.

Advanced Applications and Future Research Directions for 2 Propan 2 Yl Pyrimidin 4 Ol

Potential Applications of Pyrimidine (B1678525) Scaffolds in Advanced Materials

The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a highly valuable component in the design of advanced organic materials. These materials are crucial for next-generation electronics and photonics. nbinno.com Pyrimidine derivatives have demonstrated significant promise in the field of Organic Light-Emitting Diodes (OLEDs), where they contribute to enhancing device efficiency, color purity, and operational lifetime. nbinno.comnbinno.com

In OLEDs, pyrimidine-based molecules can be engineered to perform several key functions:

Electron-Transporting Layer (ETL) Materials : The electron-deficient pyrimidine core facilitates efficient electron injection and transport, which is essential for balancing charge carriers within the OLED stack and improving recombination efficiency. nbinno.com

Host Materials : Pyrimidine scaffolds are used as hosts for emissive dopants. Their high triplet energy levels allow for efficient energy transfer to the guest emitter, preventing energy loss and leading to brighter and more stable emission.

Emissive Layer (EML) Materials : Modified pyrimidine derivatives can themselves act as the light-emitting component. By attaching various functional groups, the emission color can be precisely tuned across the visible spectrum. researchgate.net Research has focused on developing pyrimidine-based emitters, particularly for achieving stable and efficient deep-blue emission, which remains a significant challenge in OLED technology. nbinno.comresearchgate.net

The versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of optical and electronic properties such as charge carrier mobility and energy levels. nbinno.comresearchgate.net This tunability is a key reason for their growing importance in materials science.

| Type of Pyrimidine Derivative | Application in Advanced Materials | Key Properties |

| Arylpyrimidines | Luminescent materials for OLEDs | Intense blue light emission, high fluorescence quantum yields. researchgate.net |

| Spirofluorene-Substituted Pyrimidines | OLED Emitters | High thermal stability and efficient blue emission in solid state. researchgate.net |

| Diphenylpyrimidin-2-amine Derivatives | Electron-Transporting and Host Materials in OLEDs | Good electron mobility, tunable energy levels. nbinno.com |

| Push-Pull Pyrimidine Systems | Non-linear Optical (NLO) Materials | Large second-order NLO responses due to intramolecular charge transfer. |

Catalytic Roles of Pyrimidine Derivatives in Organic Transformations

While often the target of synthesis, pyrimidine derivatives are also gaining recognition for their role as catalysts in organic reactions. Their inherent structural features, including the presence of nitrogen atoms that can act as Lewis bases or hydrogen bond acceptors, allow them to facilitate complex chemical transformations. This is particularly evident in the field of organocatalysis, where small organic molecules are used to accelerate reactions. tandfonline.com

One significant application is in cycloaddition reactions. Pyrimidine derivatives have been utilized in inverse-electron-demand Diels-Alder reactions, a powerful tool for constructing heterocyclic systems. rsc.org In this context, the pyrimidine acts as part of the dienophile or is generated in situ, reacting with electron-rich partners to form new ring systems with high regioselectivity. rsc.org

Furthermore, pyrimidine nucleobases have been employed as N-centered nucleophiles in asymmetric aza-Michael reactions. Catalyzed by diarylprolinol silyl (B83357) ethers, pyrimidines like uracil (B121893) and thymine (B56734) can add to α,β-unsaturated aldehydes to produce chiral acyclic nucleoside analogues with excellent enantioselectivity. rsc.org These products are valuable intermediates for the synthesis of modified nucleic acids and potential therapeutic agents.

| Catalytic System | Organic Transformation | Role of Pyrimidine Derivative | Significance |

| Secondary Amine / 1,3,5-Triazine | Inverse-Electron-Demand Diels-Alder Reaction | Reactant that is converted to a substituted pyrimidine product. rsc.org | Provides a highly modular and regioselective route to functionalized pyrimidines. rsc.org |

| Diarylprolinol Silyl Ether | Enantioselective Aza-Michael Reaction | Acts as the N-centered nucleophile (e.g., Uracil, Thymine). rsc.org | Enables the synthesis of chiral acyclic pyrimidine nucleosides with high enantiomeric excess. rsc.org |

| 2-Aminoethanesulfonic acid (Taurine) in Water | Multicomponent reaction for Dihydropyrido[2,3-d]pyrimidines | Uracil derivative used as a key building block in an organocatalyzed reaction. tandfonline.com | Green chemistry approach to complex heterocyclic structures with pharmacological relevance. tandfonline.com |

Emerging Research Avenues and Untapped Potential of 2-(Propan-2-yl)pyrimidin-4-ol

While extensive research has been conducted on the broader pyrimidine class, dedicated studies on this compound are limited in publicly available literature. However, its structural components—the 4-hydroxypyrimidine (B43898) core and the 2-isopropyl group—suggest significant untapped potential based on research into closely related analogues.

A highly promising research avenue for the 4-hydroxypyrimidine scaffold is in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. nih.gov PHDs are key regulators of the cellular response to low oxygen levels (hypoxia), and their inhibition is a therapeutic strategy for treating conditions like renal anaemia. Structure-activity relationship studies have identified 4-hydroxypyrimidine-containing compounds as a promising class of PHD inhibitors. nih.gov The 4-hydroxy group is crucial for chelating the active site iron atom, mimicking the natural co-substrate 2-oxoglutarate.

The untapped potential of this compound lies in the specific contribution of the 2-isopropyl substituent. In drug design, isopropyl groups can be advantageous for several reasons:

Increased Lipophilicity : Enhancing the molecule's ability to cross cell membranes and potentially improving its pharmacokinetic profile.

Metabolic Stability : The branched nature of the isopropyl group can block sites of metabolic oxidation, increasing the compound's half-life.

Steric Interactions : The bulk of the isopropyl group can provide specific steric interactions within a target's binding pocket, potentially leading to increased potency and selectivity.

Future research should focus on synthesizing and screening this compound and its derivatives against targets like PHDs to explore these potential benefits. Investigating its utility as a synthon for more complex molecules is another key avenue for exploration.

Integration of Novel Methodologies in Pyrimidine Research and Development

The discovery and development of new pyrimidine-based compounds are being accelerated by the integration of modern, innovative methodologies. These techniques span from initial design and synthesis to large-scale screening, enabling more efficient and targeted research.

Computational Studies: In silico methods are now indispensable for rational drug design. semanticscholar.org Techniques like Density Functional Theory (DFT) are used to study the structural and electronic parameters of pyrimidine derivatives, helping to predict their stability and reactivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are employed to design new pyrimidine analogues with enhanced activity against specific biological targets, such as G-protein-coupled receptors. semanticscholar.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast numbers of compounds. A key innovation in this area is the use of DNA-Encoded Library Technology (DELT). nih.gov Researchers have constructed large libraries focused on the pyrimidine scaffold, where each unique molecule is tagged with a DNA barcode. These libraries, containing millions of distinct compounds, can be screened simultaneously against a biological target, dramatically accelerating the identification of high-affinity "hit" molecules. nih.govacs.org

Advanced Synthetic Methodologies: The synthesis of pyrimidine derivatives has evolved beyond classical methods. Novel approaches focus on efficiency, diversity, and sustainability.

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve yields for the synthesis of pyrimidine libraries.

Multicomponent Reactions (MCRs) : Reactions like the Biginelli synthesis allow for the one-pot construction of complex dihydropyrimidinones, improving atom economy and operational simplicity. mdpi.com

Novel Catalysis : The use of nanocatalysts, solid-supported catalysts, and green catalysts (e.g., in aqueous media) makes the synthesis of pyrimidines more environmentally friendly and efficient. orientjchem.org

| Methodology | Application in Pyrimidine R&D | Advantage |

| Computational Chemistry | Design of novel pyrimidine derivatives with specific biological targets. semanticscholar.org | Reduces the need for trial-and-error synthesis; predicts activity and pharmacokinetic properties. semanticscholar.org |

| DNA-Encoded Libraries (DELs) | High-throughput screening of millions of pyrimidine compounds. nih.gov | Rapid and cost-effective identification of potent "hit" compounds from vast chemical spaces. nih.gov |

| Microwave-Assisted Synthesis | Accelerated synthesis of pyrimidine analogues. | Shorter reaction times, higher yields, and cleaner reaction profiles. |

| Multicomponent Reactions | Efficient, one-pot synthesis of complex pyrimidine scaffolds. mdpi.com | High atom economy, reduced waste, and simplified purification processes. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.